N~4~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide
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Overview
Description
The compound is a complex organic molecule, likely used in the field of chemistry or biochemistry. Its IUPAC name, structural formula, and molecular formula are not available in the search results .
Molecular Structure Analysis
The molecular structure of this compound is not available in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the search results .Scientific Research Applications
1. Glycine Transporter 1 Inhibitor
N4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide is structurally related to compounds investigated for their inhibitory activity on the Glycine Transporter 1 (GlyT1). These compounds, including similar structures, have shown potential in modulating GlyT1 activity, suggesting their relevance in central nervous system research (Yamamoto et al., 2016).
2. Inhibition of NF-kappaB and AP-1 Gene Expression
Compounds structurally similar to N4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide have been studied for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Such studies are crucial in understanding the molecular mechanisms of various inflammatory and immune responses (Palanki et al., 2000).
3. Antifungal Activity
Research has been conducted on derivatives of N4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide for antifungal applications. These studies focus on the compound's efficacy against various phytopathogenic fungi, providing insights into its potential as a commercial fungicide (Wu et al., 2012).
4. Isoxazol Derivatives in Immunosuppression
Related isoxazol derivatives have been evaluated as immunosuppressive agents. These compounds, including N4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide, are explored for their potential in modifying immune responses, which is vital in the development of new therapeutic agents for conditions like rheumatoid arthritis (Knecht & Löffer, 1998).
5. Application in Organic Synthesis
This compound and its derivatives have been employed in the synthesis of various polymers, demonstrating their utility in material science. The incorporation of the isoxazole structure contributes to unique properties in polyamides and polyamide-imides, highlighting the versatility of these compounds in advanced material applications (Shockravi et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties can influence their interaction with biological targets.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to affect various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
The physicochemical properties of trifluoromethylpyridines can influence their pharmacokinetic properties .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, including antimicrobial and antifungal effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
4-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-3,4-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4O3/c1-4-7(8(9(17)21)20-23-4)11(22)19-10-6(13)2-5(3-18-10)12(14,15)16/h2-3H,1H3,(H2,17,21)(H,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNOKWYHRIGUMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N)C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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